

coupling constants (J-coupling) analysis in dimethyltin(II) NMR spectra

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Compound of Interest

Compound Name: *Dimethyltin(2)*

CAS No.: *16408-14-3*

Cat. No.: *B092411*

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Dimethyltin(IV) Moiety Structural Elucidation: A Comparative Guide to J-Coupling Analysis

Executive Summary

In the development of organotin antitumor agents, determining the coordination geometry of the dimethyltin(IV) moiety (

) is critical. While X-ray crystallography remains the gold standard for solid-state structure, it fails to capture the dynamic solution-state behavior where biological activity occurs. This guide details the Lockhart-Manders J-coupling analysis, a robust NMR methodology that correlates spin-spin coupling constants (

and

) directly to the C-Sn-C bond angle (

). This method allows researchers to determine coordination numbers (4, 5, 6, or 7) and geometries in solution without requiring single crystals.

Part 1: Theoretical Framework

The Fermi Contact Mechanism

The magnitude of the coupling constant ($J_{\text{H-C}}$)

between tin and its ligands is dominated by the Fermi contact term, which depends on the s-character of the bonding orbitals.

- **Hybridization Shift:** As the coordination number of the tin center increases (e.g., from 4-coordinate tetrahedral to 6-coordinate octahedral), the tin atom rehybridizes.
- **Bent's Rule Application:** Electronegative ligands draw s-character, concentrating p-character into the electropositive Sn-C bonds.
- **The Correlation:** Higher s-character in the Sn-C bond leads to a larger C-Sn-C bond angle (θ) and a larger magnitude of $J_{\text{H-C}}$ coupling.

The Lockhart-Manders Equations

Established in 1986, these empirical relationships allow the calculation of the C-Sn-C angle (θ) directly from observed coupling constants.

Equation A: Proton-Tin Coupling ($J_{\text{H-C}}$)

)

Note: This relationship is most accurate for non-coordinating solvents. The coupling value is easily extracted from the

satellites in a standard

NMR spectrum.

Equation B: Carbon-Tin Coupling (

)

Note: This provides a more direct probe of the Sn-C bond but requires acquisition time.

Part 2: Comparative Analysis of Structural Methods

The following table compares the J-coupling analysis against alternative structural elucidation methods in the context of drug development.

Feature	NMR J-Coupling Analysis (Recommended)	X-Ray Crystallography (Alternative 1)	DFT Calculation (Alternative 2)
State of Matter	Solution (Biologically relevant)	Solid (Crystal packing forces)	In Silico (Gas or Solvated model)
Time to Result	Minutes (Standard acquisition)	Days/Weeks (Crystal growth + diffraction)	Hours/Days (CPU time)
Sample Requirement	~5-10 mg, soluble	Single crystal required	None (Structure file)
Dynamic Insight	High (Observes fluxionality/exchange)	None (Static snapshot)	Moderate (Requires MD simulations)
Primary Output	Coordination Geometry & Number	Exact Bond Lengths & Angles	Energy Minima & Theoretical Spectra
Limitation	Empirical; solvent dependent	Cannot analyze amorphous solids	Accuracy depends on basis set/functional

Part 3: Experimental Protocol

Workflow Visualization



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Figure 1: Step-by-step workflow for determining Dimethyltin(IV) geometry via NMR.

Detailed Protocol

1. Sample Preparation:

- Dissolve 5–15 mg of the dimethyltin complex in 0.6 mL of deuterated solvent.
- Critical Choice: Use CDCl_3 (non-coordinating) to study the complex's intrinsic geometry. Use DMSO-d_6 or MeOD to test susceptibility to solvent coordination (mimicking biological environments).

2. NMR Acquisition Parameters:

- Probe: Broadband observe (BBO) or Inverse (TXI).
- NMR: Standard pulse. Relaxation Delay (D1): Set to 2–5 seconds. Tin satellites are small; ensure sufficient signal-to-noise ($\text{S/N} > 100$ for main peak).
- NMR: Proton-decoupled. D1: 2–3 seconds. Scans: 256–1024 (depending on concentration).
- NMR (Optional but recommended): Direct detection confirms purity. Reference to (ppm).

3. Data Processing & Self-Validation (The "Trust" Pillar):

- Identify the methyl proton signal (usually a sharp singlet between 0.5 – 1.5 ppm).
- Look for the Tin Satellites: Two pairs of small peaks flanking the main singlet.
 - Inner pair:
(7.68% abundance).
 - Outer pair:

(8.58% abundance).

- Validation Check: Calculate the ratio of the coupling constants.

If your calculated ratio deviates significantly from 1.046, the peaks are likely impurities, not satellites.

Part 4: Data Interpretation & Decision Logic

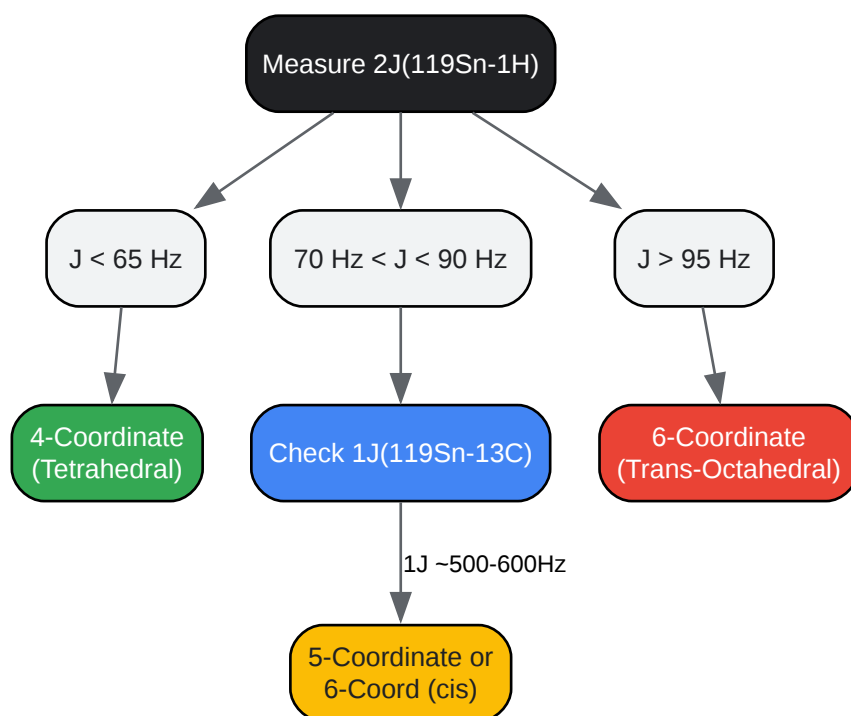
Use the extracted

values to categorize the coordination environment.

Table 1: Coupling Constant Ranges vs. Geometry

Coordination Number	Geometry	C-Sn-C Angle ()	(Hz)	(Hz)
4	Tetrahedral	~109°	50 – 65	300 – 450
5	Trigonal Bipyramidal (cis)	120° – 135°	70 – 90	480 – 600
6	Octahedral (cis-dimethyl)	~109° – 120°	70 – 85	~600
6	Octahedral (trans-dimethyl)	~180°	95 – 130+	900 – 1100+
7	Pentagonal Bipyramidal	~170° – 180°	100 – 140	> 1000

Decision Tree Diagram



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Figure 2: Logic flow for assigning coordination number based on J-coupling magnitude.

Part 5: References

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